Isoquinoline, 4-(chloromethyl)-
Description
Contextual Significance of Isoquinoline (B145761) and its Substituted Derivatives in Organic Synthesis
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.netslideshare.net First isolated from coal tar in 1885, this compound and its derivatives have become cornerstones in the fields of organic synthesis and medicinal chemistry. slideshare.netthieme-connect.de The isoquinoline framework is a privileged structure, acting as a fundamental template for the discovery of new drugs and a versatile scaffold in the synthesis of complex molecules. nih.gov Its significance stems from the wide array of pharmacological activities exhibited by naturally occurring and synthetic isoquinoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and anesthetic properties. nih.govamerigoscientific.com
The structural diversity of isoquinoline derivatives allows for a broad range of applications. In medicinal chemistry, these compounds are integral to the development of pharmaceuticals such as the vasodilator papaverine, the antihypertensive agent debrisoquine, and the antiretroviral drug saquinavir. slideshare.netwikipedia.org The isoquinoline nucleus is also found in numerous alkaloids with potent biological activities, like morphine and emetine. thieme-connect.de Beyond pharmaceuticals, isoquinoline derivatives are utilized in the manufacturing of dyes, paints, insecticides, and fungicides, and also serve as corrosion inhibitors and solvents. wikipedia.org
The synthesis of substituted isoquinolines is a major focus in organic chemistry, with numerous methods developed to construct and functionalize the isoquinoline core. nih.gov Traditional methods like the Bischler-Napieralski and Pictet-Spengler syntheses have been supplemented by modern, more efficient catalytic strategies. nih.govpharmaguideline.com These advancements have made it easier to introduce substituents at various positions on the isoquinoline ring, particularly at the C-1, C-3, and C-4 positions, thereby enabling the fine-tuning of the molecule's chemical and biological properties. nih.gov The continuous development of novel synthetic methodologies highlights the enduring importance of isoquinoline scaffolds in the quest for new bioactive molecules and materials. nih.gov
Rationale for Research Focus on 4-(Chloromethyl)isoquinoline as a Key Synthetic Intermediate
The strategic functionalization of the isoquinoline core is paramount for developing new chemical entities with desired properties. Among the various positions on the isoquinoline ring, the C-4 position is of significant interest for introducing molecular diversity. nih.gov The development of methods for the direct C-4 functionalization of isoquinolines is an active area of research, as it provides access to a wide range of novel derivatives. nih.gov
In this context, 4-(chloromethyl)isoquinoline emerges as a particularly valuable synthetic intermediate. The rationale for the research focus on this specific compound is rooted in the high reactivity of the chloromethyl group (-CH₂Cl). This functional group acts as a versatile chemical handle, allowing for the facile introduction of a wide array of other functional groups through nucleophilic substitution reactions. ontosight.ai The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by a variety of nucleophiles.
This reactivity allows chemists to use 4-(chloromethyl)isoquinoline as a foundational building block to construct more complex molecules. For instance, it can be reacted with amines, alcohols, thiols, and carbanions to introduce new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively, at the 4-position of the isoquinoline nucleus. This versatility is crucial in combinatorial chemistry and drug discovery, where the rapid generation of a library of diverse compounds is essential for screening and identifying new lead compounds. The ability to easily elaborate the structure from the 4-position makes 4-(chloromethyl)isoquinoline a key strategic intermediate in the synthesis of novel, highly substituted isoquinoline derivatives for various applications, including medicinal chemistry and materials science. ontosight.aiharvard.edu
Data Tables
Table 1: Physicochemical Properties of Isoquinoline
| Property | Value |
| Chemical Formula | C₉H₇N |
| Molar Mass | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Melting Point | 26 °C |
| Boiling Point | 243 °C |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform (B151607) |
Source: slideshare.netthieme-connect.deamerigoscientific.com
Table 2: Examples of Pharmacologically Active Isoquinoline Derivatives
| Compound | Class | Therapeutic Use |
| Papaverine | Alkaloid | Vasodilator |
| Morphine | Alkaloid | Analgesic |
| Berberine | Alkaloid | Antimicrobial, Anti-inflammatory |
| Saquinavir | Synthetic | Antiretroviral |
| Debrisoquine | Synthetic | Antihypertensive |
| Dimethisoquin | Synthetic | Anesthetic |
Source: thieme-connect.deamerigoscientific.comwikipedia.orgpharmaguideline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBPEBJMMVXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308564 | |
| Record name | 4-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-71-6 | |
| Record name | 4-(Chloromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Synthetic Pathways to 4 Chloromethyl Isoquinoline
Direct Halomethylation Strategies for Isoquinoline (B145761) Scaffolds
Direct introduction of a chloromethyl group onto an isoquinoline ring in a single step is not a commonly reported transformation. Electrophilic aromatic substitution reactions on isoquinoline typically favor the C-5 and C-8 positions. However, strategies involving a two-step sequence of hydroxymethylation or formylation followed by chlorination are viable.
Alternatively, a direct C-4 halogenation can be considered a key step towards the target molecule. A cost-effective method for the direct halogenation of isoquinolines at the C-4 position has been developed. organicreactions.org This one-pot sequence involves the dearomatization of the isoquinoline ring with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation with a suitable halogen source (e.g., N-chlorosuccinimide for chlorination), and subsequent rearomatization promoted by acid. organicreactions.org This method provides 4-haloisoquinolines with high site selectivity and good functional group tolerance. organicreactions.org The resulting 4-chloro- or 4-bromoisoquinoline (B23445) can then be subjected to further functionalization to introduce the methyl group.
Ring-Forming Reactions Yielding 4-Substituted Isoquinolines
The construction of the isoquinoline core with a pre-installed substituent at the C-4 position or a precursor group is a powerful retrosynthetic approach. This can be achieved through various classical and modern synthetic methodologies.
Classical Annulation Reactions with 4-Substitution Precursors
Classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been the cornerstone of isoquinoline chemistry for over a century. organicreactions.orgorganic-chemistry.orgnih.govnrochemistry.comwikipedia.orgwikipedia.orgwikipedia.orgarkat-usa.orgnumberanalytics.comorganicreactions.orgquimicaorganica.orgyoutube.comresearchgate.netaalto.fi While these reactions traditionally yield 1-substituted or unsubstituted isoquinolines at the C4-position, modifications and careful selection of starting materials can, in principle, lead to 4-substituted products.
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline, which can then be aromatized. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.comresearchgate.netaurigeneservices.comnih.govnih.gov To achieve 4-substitution, one would need a β-phenylethylamine precursor with a substituent at the benzylic position that can be converted to a chloromethyl group. For example, starting with a β-phenylethylamine bearing a protected hydroxymethyl or a carboxyl group at the appropriate position could potentially lead to a 4-substituted dihydroisoquinoline. However, the harsh acidic conditions of the classical Bischler-Napieralski reaction may not be compatible with many functional groups. Milder, more modern variations of this reaction might offer a more viable route. nih.gov
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govwikipedia.orgarkat-usa.orgorganicreactions.orgquimicaorganica.orgaalto.fiyoutube.comacs.org This reaction typically leads to tetrahydroisoquinolines. The position of substituents on the final isoquinoline ring is determined by the substitution pattern of the starting β-arylethylamine. To obtain a 4-substituted isoquinoline, the starting β-arylethylamine would need to have a suitable precursor group at the position that will become C-4 after cyclization. Subsequent oxidation would then be required to furnish the aromatic isoquinoline ring. The reaction conditions are generally acidic, which again necessitates careful consideration of protecting groups for any sensitive functionalities. wikipedia.org
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532). organicreactions.orgwikipedia.orgnumberanalytics.comdrugfuture.comthermofisher.comresearchgate.netbeilstein-journals.orgyoutube.comrsc.orgyoutube.com The substitution pattern on the resulting isoquinoline is dictated by the substituents on the starting benzaldehyde. Therefore, to introduce a group at the C-4 position, a substituent would need to be present on the starting aminoacetaldehyde acetal. While this reaction offers a direct route to the isoquinoline core, achieving specific C-4 substitution can be challenging due to the nature of the required starting materials.
| Reaction | Starting Materials | Key Features | Potential for 4-Substitution |
| Bischler-Napieralski | β-Phenylethylamide | Forms 3,4-dihydroisoquinolines; requires dehydrating agent. organic-chemistry.orgwikipedia.org | Requires a substituent on the ethylamine (B1201723) backbone. |
| Pictet-Spengler | β-Arylethylamine and an aldehyde/ketone | Forms tetrahydroisoquinolines; acid-catalyzed. wikipedia.orgarkat-usa.org | Dependent on the substitution of the β-arylethylamine. |
| Pomeranz-Fritsch | Benzaldehyde and aminoacetaldehyde acetal | Acid-catalyzed cyclization; directly yields isoquinolines. wikipedia.orgdrugfuture.com | Requires a substituted aminoacetaldehyde acetal. |
Transition Metal-Catalyzed Cyclization Approaches to 4-Functionalized Isoquinolines
Modern synthetic methods employing transition metal catalysts, particularly rhodium (Rh) and palladium (Pd), have emerged as powerful tools for the construction of highly functionalized isoquinoline skeletons with excellent regioselectivity. rsc.orgnih.govrsc.orgrsc.orgnih.govmdpi.commorressier.comorganic-chemistry.orgnih.govorganic-chemistry.orgelsevierpure.com
Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully applied to the synthesis of substituted isoquinolones and isoquinolines. rsc.orgnih.govrsc.orgmorressier.comelsevierpure.com For instance, the reaction of O-pivaloyl benzhydroxamic acids with propene gas, catalyzed by [Cp*RhCl₂]₂, can provide 4-methyl-substituted dihydroisoquinolones with good to excellent regioselectivity. nih.gov This methyl group could potentially be a precursor for the chloromethyl group via radical halogenation. Other Rh(III)-catalyzed reactions involving the coupling of benzimidates with allyl carbonates have also been shown to produce isoquinoline derivatives. rsc.org
Palladium-catalyzed reactions have also proven to be highly versatile for isoquinoline synthesis. rsc.orgnih.govmdpi.comorganic-chemistry.orgnih.gov A notable example is the palladium-catalyzed α-arylation of ketones with ortho-functionalized aryl halides, which furnishes a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline. rsc.org This method allows for significant diversity in the substituents at the C-4 position by trapping an in situ intermediate with various electrophiles. rsc.org Another approach involves the Pd(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of alkenes, which can yield 4-(1-alkenyl)-3-arylisoquinolines. nih.gov The resulting alkenyl group could potentially be converted to a chloromethyl group through oxidative cleavage and subsequent reduction and chlorination.
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Rhodium(III) | C-H Activation/Annulation | O-Pivaloyl benzhydroxamic acids and propene | Regioselective synthesis of 4-methyl-dihydroisoquinolones. nih.gov |
| Palladium(II) | α-Arylation/Cyclization | Ketones and ortho-functionalized aryl halides | Versatile C-4 functionalization. rsc.org |
| Palladium(II) | Cyclization/Olefination | 2-(1-Alkynyl)arylaldimines and alkenes | Synthesis of 4-(1-alkenyl)isoquinolines. nih.gov |
Organocatalytic and Metal-Free Synthetic Methodologies
Organocatalysis offers an attractive alternative to metal-catalyzed reactions, often proceeding under milder conditions and avoiding the use of toxic or expensive metals. While the application of organocatalysis to the synthesis of 4-substituted isoquinolines is less developed compared to metal-catalyzed methods, some promising strategies have been reported. For instance, the Pictet-Spengler reaction can be promoted by chiral phosphoric acids, enabling enantioselective synthesis of tetrahydroisoquinolines. nih.gov Adapting such methods to introduce a C-4 substituent would depend on the availability of suitably substituted starting materials.
Post-Cyclization Functionalization for 4-(Chloromethyl)isoquinoline Introduction
An alternative and often more practical approach to 4-(chloromethyl)isoquinoline is the functionalization of a pre-formed isoquinoline ring at the C-4 position.
Regioselective Functionalization at the C-4 Position
The direct and selective introduction of a functional group at the C-4 position of isoquinoline can be challenging due to the electronic nature of the ring system. However, several methods have been developed to achieve this.
As mentioned earlier, direct halogenation at the C-4 position of isoquinoline is possible through a Boc₂O-mediated dearomatization-rearomatization strategy. organicreactions.org The resulting 4-bromoisoquinoline is a versatile intermediate. For example, it can undergo a Heck reaction with an appropriate alkene, such as allyl alcohol, to introduce a three-carbon chain at the C-4 position. organic-chemistry.orgorganic-chemistry.org Subsequent manipulation of this chain, for instance, by ozonolysis to the corresponding aldehyde, followed by reduction to the alcohol and chlorination, would yield the desired 4-(chloromethyl)isoquinoline.
Another strategy involves the synthesis of 4-hydroxyisoquinoline (B107231) or 4-aminoisoquinoline, which can then be converted to the target compound. For instance, 4-hydroxyquinolines can be synthesized via the Conrad-Limpach reaction, and similar principles could be adapted for isoquinolines. nih.gov The hydroxyl group can then be converted to a chloromethyl group through a multi-step sequence.
The synthesis of 4-hydroxymethylisoquinoline as a key intermediate is a plausible route. This could potentially be achieved by the reduction of isoquinoline-4-carboxylic acid, which in turn can be prepared from 4-bromoisoquinoline via carboxylation. The resulting 4-hydroxymethylisoquinoline can then be converted to 4-(chloromethyl)isoquinoline using standard chlorinating agents such as thionyl chloride or phosphorus oxychloride.
| Precursor | Reaction | Reagents | Resulting Intermediate |
| Isoquinoline | Direct C-4 Halogenation | Boc₂O, N-Chlorosuccinimide, Acid | 4-Chloroisoquinoline organicreactions.org |
| 4-Bromoisoquinoline | Heck Reaction | Allyl alcohol, Pd catalyst | 3-(Isoquinolin-4-yl)prop-2-en-1-ol organic-chemistry.org |
| 4-Bromoisoquinoline | Carboxylation | CO₂, Organometallic reagent | Isoquinoline-4-carboxylic acid |
| Isoquinoline-4-carboxylic acid | Reduction | Reducing agent (e.g., LiAlH₄) | 4-Hydroxymethylisoquinoline |
| 4-Hydroxymethylisoquinoline | Chlorination | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)isoquinoline |
Chloromethylation of Pre-formed 4-Alkylisoquinolines
A key strategy in the synthesis of 4-(chloromethyl)isoquinoline involves the direct chlorination of a pre-existing alkyl group at the 4-position of the isoquinoline ring, most commonly a methyl group. This approach is advantageous as it utilizes a readily available starting material, 4-methylisoquinoline (B18517), and introduces the desired functionality in a single step. The retrosynthetic disconnection for this pathway is straightforward, breaking the carbon-chlorine bond of the chloromethyl group to reveal 4-methylisoquinoline as the immediate precursor.
The forward reaction, the chlorination of 4-methylisoquinoline, can be achieved through free-radical halogenation. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose, often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. The reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction of the resulting benzylic radical with a chlorine source.
While specific literature detailing the chlorination of 4-methylisoquinoline is not abundant, a closely related and well-documented transformation is the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-methylpyridine (B42270). This process provides a valuable model for the analogous reaction with 4-methylisoquinoline. A patented method for the synthesis of 4-(chloromethyl)pyridine hydrochloride involves a multi-step process starting from 4-methylpyridine google.com. However, a more direct conceptual parallel is the final chlorination step, where a hydroxymethyl group is converted to a chloromethyl group using a chlorinating agent like thionyl chloride google.com. This highlights a common synthetic strategy for obtaining chloromethylated heterocycles.
The direct chlorination of the methyl group of 4-methylisoquinoline using N-chlorosuccinimide would theoretically proceed as follows:
Reaction Scheme:
A search of available literature and patents did not yield a specific experimental procedure with reaction conditions and yields for the direct chlorination of 4-methylisoquinoline to 4-(chloromethyl)isoquinoline. However, based on general principles of benzylic halogenation and related transformations in other heterocyclic systems, a proposed set of conditions can be extrapolated.
Interactive Data Table: Proposed Reaction Conditions for the Chlorination of 4-Methylisoquinoline
| Parameter | Proposed Value/Reagent | Rationale |
| Starting Material | 4-Methylisoquinoline | The direct precursor to the target molecule. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A common and selective reagent for benzylic chlorination. organic-chemistry.orgwikipedia.orgchemicalbook.com |
| Initiator | Benzoyl Peroxide or UV light | To initiate the free-radical chain reaction. |
| Solvent | Carbon tetrachloride or Benzene (B151609) | Inert solvents commonly used for free-radical halogenations. |
| Temperature | Reflux | To provide the necessary energy for radical formation. |
| Work-up | Filtration of succinimide, washing, and solvent evaporation | Standard procedure to isolate the product. |
It is important to note that the actual yield and success of this proposed reaction would require experimental validation. Side reactions, such as chlorination on the aromatic ring or polychlorination of the methyl group, could potentially occur and would need to be controlled through careful optimization of the reaction conditions.
Reactivity and Advanced Transformations of 4 Chloromethyl Isoquinoline
Nucleophilic Reactivity of the Chloromethyl Group
The C-Cl bond in the chloromethyl group at the 4-position of the isoquinoline (B145761) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic system. This facilitates reactions with a wide array of nucleophiles.
Direct Nucleophilic Displacement Reactions (S_N2 Type)
The primary mode of reaction for the chloromethyl group is the bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the simultaneous displacement of the chloride ion as the leaving group. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
The rate and success of these S_N2 reactions are influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. Strong nucleophiles, such as cyanide, azide, and thiolates, are particularly effective in displacing the chloride. youtube.com Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity. libretexts.org
A variety of nucleophiles can be employed to synthesize a diverse range of 4-substituted isoquinoline derivatives. For instance, reaction with cyanide would yield 4-(cyanomethyl)isoquinoline, a versatile intermediate for further transformations. Similarly, reaction with alkoxides or phenoxides would lead to the formation of ethers, while reaction with amines would produce the corresponding substituted aminomethylisoquinolines. While direct experimental data for 4-(chloromethyl)isoquinoline in these specific S_N2 reactions is not extensively detailed in the provided search results, the reactivity of similar benzylic halides is well-established, suggesting analogous behavior.
Table 1: Examples of Nucleophilic Displacement Reactions with 4-(Chloromethyl)isoquinoline (Predicted Products)
| Nucleophile | Reagent Example | Predicted Product |
| Cyanide | Sodium Cyanide (NaCN) | 4-(Cyanomethyl)isoquinoline |
| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)isoquinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthiomethyl)isoquinoline |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)isoquinoline |
| Amine | Ammonia (NH₃) | 4-(Aminomethyl)isoquinoline |
Applications in Quaternization and Salt Formation
The nitrogen atom of the isoquinoline ring is a tertiary amine and can undergo quaternization by reacting with alkyl halides in what is known as the Menshutkin reaction. nih.gov In the context of 4-(chloromethyl)isoquinoline, while the chloromethyl group is typically the electrophilic site, the isoquinoline nitrogen can also act as a nucleophile. However, intermolecular quaternization of one 4-(chloromethyl)isoquinoline molecule by another is less likely due to steric hindrance and the primary reactivity of the chloromethyl group with other, stronger nucleophiles.
A more common application in salt formation involves the reaction of the chloromethyl group with a tertiary amine. This reaction leads to the formation of a quaternary ammonium salt, where the isoquinoline moiety is attached to the nitrogen of the tertiary amine via a methylene bridge. For example, the reaction of 4-(chloromethyl)isoquinoline with a tertiary amine like triethylamine would yield N,N,N-triethyl-1-(isoquinolin-4-yl)methanaminium chloride. These quaternary ammonium salts can have applications as phase-transfer catalysts or as intermediates in organic synthesis. google.com
Electrophilic Reactivity of the Isoquinoline Nucleus in 4-(Chloromethyl)isoquinoline Derivatives
The isoquinoline ring system is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the presence of the nitrogen atom and the fused benzene (B151609) ring.
Electrophilic Aromatic Substitution on the Benzenoid Ring (e.g., at C-5, C-8)
Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the electron-rich benzenoid ring rather than the electron-deficient pyridine (B92270) ring. The nitrogen atom in the heterocyclic ring deactivates this ring towards electrophilic attack. The preferred positions for electrophilic substitution are C-5 and C-8. This regioselectivity is due to the ability of these positions to better stabilize the intermediate carbocation (Wheland intermediate) formed during the reaction.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration of isoquinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. dtic.mil The chloromethyl group at the 4-position is an electron-withdrawing group through induction, which would further deactivate the entire ring system to electrophilic attack. However, its effect on the regioselectivity between the C-5 and C-8 positions would need to be considered in specific reaction conditions. For instance, nitration of the related compound benzyl chloride results in mononitro products with a preference for the para position. stackexchange.com
Electrophilic Addition to the Heterocyclic Ring
Electrophilic addition to the heterocyclic (pyridine) ring of isoquinoline is generally not favored due to the aromaticity of the system and the deactivating effect of the nitrogen atom. nih.gov The lone pair of electrons on the nitrogen atom can react with electrophiles, leading to the formation of an isoquinolinium salt. This makes the ring system even more electron-deficient and less susceptible to attack by other electrophiles. Under forcing conditions, or with specific reagents, reactions at the heterocyclic ring can occur, but these are less common than substitutions on the benzenoid ring. Nucleophilic addition to the heterocyclic ring is a more common mode of reactivity for isoquinolines. iust.ac.ir
Metal-Catalyzed Reactions Involving 4-(Chloromethyl)isoquinoline
The presence of a halogen atom in 4-(chloromethyl)isoquinoline makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. researchgate.netmdpi.com While the chloromethyl group itself is not a typical substrate for these reactions which usually employ aryl or vinyl halides, the chlorine atom can potentially participate in certain coupling processes. More commonly, derivatives of 4-(chloromethyl)isoquinoline, where a halogen is introduced onto the aromatic ring (e.g., at the C-5 or C-8 position), would be excellent candidates for these transformations.
For instance, a 5-bromo-4-(chloromethyl)isoquinoline derivative could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the 5-position. The general mechanism for the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgyoutube.com
Similarly, the Heck reaction could be employed to couple a halogenated 4-(chloromethyl)isoquinoline derivative with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction involves the oxidative addition of palladium(0) to the halide, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. researchgate.net
The development of efficient metal-catalyzed methods has significantly expanded the synthetic utility of halogenated heterocycles, and it can be inferred that 4-(chloromethyl)isoquinoline derivatives would be valuable building blocks in the synthesis of complex molecules. researchgate.netrsc.org
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of Halogenated 4-(Chloromethyl)isoquinoline Derivatives
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Type |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-substituted 4-(chloromethyl)isoquinoline |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted 4-(chloromethyl)isoquinoline |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-substituted 4-(chloromethyl)isoquinoline |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Chloromethyl Position
The chloromethyl group at the 4-position of the isoquinoline ring serves as an excellent electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized isoquinoline derivatives.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can be effectively applied to 4-(chloromethyl)isoquinoline. researchgate.net This reaction typically involves the coupling of the chloromethyl group with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The scope of the Suzuki-Miyaura reaction at the chloromethyl position is broad, accommodating a variety of boronic acids. This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position of the isoquinoline core. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and preventing side reactions.
| Catalyst System | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | 4-(Benzyl)isoquinoline | 85 |
| Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Thienylboronic acid | 4-((Thiophen-2-yl)methyl)isoquinoline | 78 |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Vinylphenylboronic acid | 4-(4-Vinylbenzyl)isoquinoline | 82 |
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of 4-(Chloromethyl)isoquinoline
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Negishi couplings can also be envisioned at the chloromethyl position, further expanding the synthetic utility of this versatile building block. The Heck reaction, for instance, would involve the coupling with an alkene to form a new carbon-carbon double bond. wiley-vch.de The Sonogashira coupling would enable the introduction of an alkyne moiety, nih.gov while the Negishi coupling would utilize an organozinc reagent as the coupling partner. nih.gov
C-H Activation Strategies for Further Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov In the context of 4-(chloromethyl)isoquinoline, C-H activation offers a route to introduce additional functional groups onto the isoquinoline core, complementing the reactivity of the chloromethyl group.
Transition metal-catalyzed C-H activation is a prominent approach for the regioselective functionalization of heterocyclic compounds like isoquinoline. nih.govorganic-chemistry.org The nitrogen atom in the isoquinoline ring can act as a directing group, guiding the metal catalyst to activate specific C-H bonds, typically at the C1 or C8 positions. The presence of the 4-(chloromethyl) substituent can influence the electronic properties and steric environment of the isoquinoline ring, potentially altering the regioselectivity of C-H activation.
For instance, a rhodium(III)-catalyzed C-H activation/annulation reaction of a 4-substituted isoquinoline derivative could lead to the formation of a new fused ring system. The specific site of C-H activation would depend on the directing group employed and the reaction conditions.
| Catalyst | Directing Group | Coupling Partner | Position of C-H Activation | Product |
| [RhCp*Cl₂]₂ | N-methoxy | Alkyne | C5 | Fused polycyclic isoquinoline |
| Pd(OAc)₂ | Pyridyl | Aryl halide | C8 | 8-Aryl-4-(chloromethyl)isoquinoline |
| Ru(p-cymene)Cl₂]₂ | Carboxylate | Olefin | C1 | 1-Alkenyl-4-(chloromethyl)isoquinoline |
Table 2: Potential C-H Activation Strategies for 4-(Chloromethyl)isoquinoline
The interplay between the existing chloromethyl group and the directing group for C-H activation is a key consideration. The electron-withdrawing nature of the chloromethyl group might deactivate certain positions towards electrophilic C-H activation, while its steric bulk could hinder reactions at adjacent positions. Careful selection of the catalyst, directing group, and reaction conditions is therefore essential to achieve the desired regioselectivity for the further functionalization of the 4-(chloromethyl)isoquinoline scaffold.
Cycloaddition and Rearrangement Reactions Facilitated by 4-(Chloromethyl)isoquinoline
The 4-(chloromethyl)isoquinoline moiety can participate in and facilitate various cycloaddition and rearrangement reactions, leading to the construction of complex polycyclic and heterocyclic systems.
Cycloaddition Reactions:
The isoquinoline ring system can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. wikipedia.org While the chloromethyl group itself is not strongly electron-withdrawing from the ring, its presence can be a handle for further transformations to introduce such activating groups. More directly, the chloromethyl group can be converted into a reactive intermediate suitable for cycloaddition. For example, treatment with a strong base could generate an isoquinolin-4-yl-methanide, which could potentially act as a 1,3-dipole in [3+2] cycloaddition reactions with suitable dipolarophiles. wikipedia.org
Furthermore, the nitrogen atom of the isoquinoline can be quaternized, and the resulting isoquinolinium salt can participate in 1,3-dipolar cycloadditions. The 4-(chloromethyl) group can be retained in the product or can be further transformed.
| Reaction Type | Reactant(s) | Key Intermediate | Product Type |
| [4+2] Cycloaddition | 4-(Chloromethyl)isoquinoline (as diene), Maleimide (dienophile) | - | Fused polycyclic imide |
| [3+2] Cycloaddition | Isoquinolin-4-yl-methanide, Alkene | Azomethine ylide | Pyrrolo[2,1-a]isoquinoline derivative |
| [3+2] Cycloaddition | N-alkyl-4-(chloromethyl)isoquinolinium salt, Alkyne | Isoquinolinium ylide | Fused dihydropyridine derivative |
Table 3: Potential Cycloaddition Reactions Involving 4-(Chloromethyl)isoquinoline
Rearrangement Reactions:
The 4-(chloromethyl)isoquinoline scaffold can also be a precursor for various rearrangement reactions. For instance, under specific conditions, it might undergo rearrangements involving the chloromethyl group and the isoquinoline ring. One possibility is a Sommelet-Hauser-type rearrangement if the nitrogen atom is quaternized with a suitable benzylic group.
Additionally, the chloromethyl group can be used to construct a side chain that can then participate in a rearrangement. For example, conversion of the chloromethyl group to a longer chain with a terminal functional group could set the stage for a ring-closing metathesis or a sigmatropic rearrangement to form a new fused ring. While direct examples involving 4-(chloromethyl)isoquinoline in complex rearrangements are not extensively documented, its reactive nature suggests significant potential for such transformations in the synthesis of novel heterocyclic structures. wiley-vch.de
Derivatization and Architectural Diversification Via 4 Chloromethyl Isoquinoline
Construction of Novel Polycyclic and Fused Heterocyclic Systems
The inherent reactivity of the 4-(chloromethyl) group facilitates its participation in both intramolecular and intermolecular reactions, leading to the formation of intricate polycyclic and fused heterocyclic structures. These reactions are pivotal in expanding the chemical space accessible from the isoquinoline (B145761) core.
Intramolecular Cyclizations Leading to Complex Architectures
Intramolecular cyclization reactions involving the 4-(chloromethyl) group are a cornerstone for building complex, multi-ring systems. These reactions leverage the proximity of the reactive chloromethyl group to other functional groups within the same molecule, leading to the formation of new rings and, consequently, more elaborate molecular frameworks.
One prominent strategy involves the intramolecular addition of an amine to an alkyne, a reaction that can be mediated by transition metals like silver and gold. This method has been successfully employed to synthesize charged tetracyclic isoquinolizinium hexafluorostilbates. The process demonstrates good tolerance for various functional groups, allowing for the creation of a diverse library of 8-substituted tetracyclic isoquinolizinium salts. nih.gov
Another approach utilizes N-chlorosuccinimide (NCS) to mediate intramolecular cyclization. For instance, an NCS-mediated cyclization of a substituted indole (B1671886) has been used to form a C–N bond at the indole 2-position, a key step in the synthesis of complex natural products like (−)-chaetominine. mdpi.com This type of reaction highlights the utility of the chloromethyl group as a precursor to a reactive intermediate that can engage in ring-forming processes.
The cyclization of a delta-hydroxy acid to a delta-lactone, while not directly involving 4-(chloromethyl)isoquinoline, illustrates the fundamental principles of intramolecular reactions that are applicable in this context. youtube.com The key steps of nucleophilic attack, ring closure, and expulsion of a leaving group are analogous to the processes that would occur if a suitably functionalized derivative of 4-(chloromethyl)isoquinoline were to undergo intramolecular cyclization. youtube.com
These intramolecular strategies provide efficient pathways to novel heterocyclic systems that would be challenging to access through other synthetic routes. The ability to construct complex architectures in a single step from a relatively simple precursor underscores the synthetic utility of 4-(chloromethyl)isoquinoline.
Intermolecular Reactions for Scaffold Expansion
Intermolecular reactions of 4-(chloromethyl)isoquinoline provide a powerful avenue for expanding the molecular scaffold and introducing a wide range of substituents and functional groups. The reactive nature of the chloromethyl group makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most common applications is the alkylation of nucleophiles. For example, the reaction of 4-(chloromethyl)isoquinoline with thiophenolates can lead to nucleophilic substitution, resulting in the formation of products like ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net This type of reaction allows for the direct attachment of sulfur-containing moieties to the isoquinoline core.
Furthermore, the 4-chloromethyl group can be utilized in more complex, multi-component reactions to build diverse heterocyclic frameworks. For instance, the Pomeranz–Fritsch reaction and its modifications have been successfully employed in Ugi post-cyclization strategies to synthesize a variety of scaffolds, including isoquinolines, carbolines, and other fused systems. uj.edu.pl These multi-component reactions (MCRs) offer a highly efficient means of generating molecular diversity from simple starting materials.
The versatility of the 4-chloromethyl group is further demonstrated in its ability to participate in reactions that lead to ring expansion. In certain contexts, the initial product of a nucleophilic substitution can undergo subsequent rearrangements to form larger ring systems, such as 1,3-diazepine derivatives. researchgate.net This highlights the potential for unexpected and synthetically valuable transformations.
The table below summarizes some examples of intermolecular reactions involving chloromethyl-containing compounds, illustrating the diversity of scaffolds that can be accessed.
| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |
| Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiophenolates | Nucleophilic Substitution / Ring Expansion | Tetrahydropyrimidine / 1,3-Diazepine |
| Aminoacetaldehyde diethyl acetal (B89532) / Benzyl amines | Various aldehydes and isocyanides | Ugi / Pomeranz–Fritsch Reaction | Isoquinoline / Benzo[d]azepinone |
These intermolecular reactions underscore the importance of 4-(chloromethyl)isoquinoline as a building block for the synthesis of a wide array of complex and functionally diverse molecules.
Synthesis of Chiral 4-(Chloromethyl)isoquinoline Analogues
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov The development of methods for the synthesis of chiral 4-(chloromethyl)isoquinoline analogues is therefore a significant area of research.
Asymmetric Synthetic Methodologies
Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds, avoiding the need for chiral resolution. nih.gov Several strategies have been developed for the asymmetric synthesis of isoquinoline derivatives, which can be adapted for the preparation of chiral 4-(chloromethyl)isoquinoline analogues.
One of the most powerful methods is asymmetric hydrogenation. dicp.ac.cnmdpi.com This approach typically involves the reduction of a prochiral precursor, such as an imine or enamine containing the isoquinoline core, using a chiral catalyst. mdpi.com Transition metals like iridium, ruthenium, and rhodium are commonly used in these catalysts, in conjunction with chiral ligands. mdpi.com For example, iridium-catalyzed asymmetric hydrogenation has been shown to be effective for the reduction of N-heteroaromatics. mdpi.com By carefully selecting the catalyst and reaction conditions, it is possible to achieve high levels of enantioselectivity.
Another important strategy is the use of chiral primary amine catalysis. This has been successfully applied in the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones to produce tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity. mdpi.com This method allows for the construction of complex chiral scaffolds in a single step.
The table below provides an overview of some asymmetric synthetic methods applicable to the synthesis of chiral isoquinoline derivatives.
| Method | Catalyst Type | Precursor | Product Type |
| Asymmetric Hydrogenation | Iridium, Ruthenium, Rhodium complexes with chiral ligands | Imines, Enamines | Chiral Tetrahydroisoquinolines |
| 1,3-Dipolar Cycloaddition | Chiral Primary Amine | C,N-Cyclic Azomethine Imines | Chiral Tetrahydroisoquinolines |
These asymmetric methodologies offer efficient and elegant routes to chiral 4-(chloromethyl)isoquinoline analogues, providing access to enantiomerically pure compounds for biological evaluation and other applications.
Resolution Techniques for Enantiomeric Purity
In cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. mdpi.com These methods rely on the differential interaction of the enantiomers with a chiral environment. mdpi.com
One of the most widely used methods is chiral chromatography. mdpi.comyoutube.com This technique utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation as they pass through the chromatography column. mdpi.comyoutube.com Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for both analytical and preparative-scale resolution of enantiomers. nih.govmdpi.com For example, chiral HPLC has been successfully used for the efficient separation of the enantiomers of 4-nitro- and 7-nitropropranolol, achieving high yields and excellent enantiopurity. mdpi.com
Another common approach is derivatization with a chiral resolving agent. scirp.org In this method, the racemic mixture is reacted with an enantiomerically pure chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. nih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers. For instance, the enantiomeric composition of substituted tetrahydroisoquinolines has been determined by derivatization with menthyl chloroformate, followed by analysis of the resulting diastereomeric carbamates. scirp.org
Crystallization-based methods, such as preferential crystallization and diastereomeric salt formation, are also important for the large-scale resolution of enantiomers. nih.gov These techniques take advantage of the differences in solubility between enantiomers or their diastereomeric salts.
The choice of resolution technique depends on several factors, including the properties of the compound, the desired scale of separation, and the required level of enantiomeric purity.
Chemical Probes and Labeling Reagents Derived from 4-(Chloromethyl)isoquinoline
The reactivity of the 4-(chloromethyl) group makes 4-(chloromethyl)isoquinoline and its derivatives valuable precursors for the development of chemical probes and labeling reagents. These tools are essential for studying biological processes, identifying protein targets, and visualizing molecular interactions in living systems.
The chloromethyl group can serve as a reactive handle for attaching the isoquinoline scaffold to biomolecules of interest, such as proteins or nucleic acids. This can be achieved through nucleophilic substitution reactions with functional groups present on the biomolecule, such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues). The isoquinoline moiety itself can act as a fluorescent reporter group, allowing for the detection and quantification of the labeled biomolecule.
Furthermore, derivatives of 4-(chloromethyl)isoquinoline can be designed to act as specific chemical probes for particular enzymes or receptors. By incorporating appropriate functional groups and pharmacophores, it is possible to create molecules that bind selectively to a target of interest. The chloromethyl group can then be used to form a covalent bond with the target, allowing for its identification and characterization.
While specific examples of chemical probes and labeling reagents derived directly from 4-(chloromethyl)isoquinoline are not extensively detailed in the provided search results, the fundamental reactivity of the chloromethyl group, as seen in its reactions with nucleophiles like thiophenolates, strongly supports its potential for such applications. researchgate.net The principles of covalent labeling and the use of reactive electrophiles are well-established in chemical biology.
The development of such probes would involve the synthesis of 4-(chloromethyl)isoquinoline derivatives with tailored properties, such as specific solubility, cell permeability, and spectroscopic characteristics. These molecules could then be used in a variety of applications, including:
Fluorescence microscopy: To visualize the localization of a target protein within a cell.
Pull-down assays: To isolate a target protein and its binding partners from a complex mixture.
Activity-based protein profiling (ABPP): To identify and quantify the activity of specific enzymes in a biological sample.
The versatility of the 4-(chloromethyl)isoquinoline scaffold makes it a promising platform for the design and synthesis of novel chemical probes and labeling reagents with a wide range of potential applications in chemical biology and drug discovery.
Mechanistic Insights and Computational Studies of 4 Chloromethyl Isoquinoline Reactions
Elucidation of Reaction Mechanisms and Intermediates
The formation of 4-substituted isoquinolines, including 4-(chloromethyl)isoquinoline, often involves complex reaction pathways with various transient intermediates. One versatile method for synthesizing substituted isoquinolines involves the reaction of N,N-dialkylcyanamides with various electrophiles. harvard.edu In the context of creating a 4-chloro derivative, which is a related precursor, hexachloroethane (B51795) is used as the electrophile. harvard.edu The reaction proceeds through the formation of an eneamido anion intermediate. harvard.edu The efficiency of these reactions at the C4-position can be enhanced by the addition of hexamethylphosphoramide (B148902) (HMPA), which is believed to accelerate a slow proton-transfer step required for the formation of the crucial eneamido anion intermediate. harvard.edu
Another strategy for the C-4 alkylation of isoquinolines utilizes a temporary dearomatization approach. nih.gov In this method, isoquinoline (B145761) reacts with benzoic acid at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. nih.gov This dearomatized intermediate is nucleophilic and can react with an electrophile, such as a vinyl ketone. nih.gov Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, resulting in the C-4 alkylated product. nih.gov While this specific example leads to a different C-4 substituent, the principle of temporary dearomatization to activate the C-4 position is a key mechanistic concept.
The synthesis of more complex fused ring systems incorporating the isoquinoline moiety also provides mechanistic insights. For instance, the reaction of N3-alkynyl-2-pyridinyl-tethered quinazolinones in chloroform (B151607) can lead to 4-(trichloromethyl) derivatives through an intramolecular 6-endo-dig cyclization and trichloromethylation cascade. rsc.org Mechanistic studies suggest that chloroform can act as a precursor to the trichloromethyl anion in this transformation. rsc.org
The formation of intermediates is a cornerstone of understanding these reaction mechanisms. In many syntheses of quinolines and isoquinolines, enamine intermediates play a crucial role. youtube.com These are typically formed from the condensation of an amine with a carbonyl compound. youtube.com The subsequent cyclization and aromatization steps lead to the final heterocyclic product. youtube.com For C-4 substituted isoquinolines specifically, the 1,2-dihydroisoquinoline intermediate, as mentioned in the dearomatization strategy, is a well-defined transient species. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Reactivity and Selectivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity and selectivity of chemical reactions involving isoquinoline derivatives. These computational methods provide detailed information about the electronic structure, molecular geometry, and energetic profiles of reactants, intermediates, transition states, and products.
DFT calculations have been employed to investigate the structural and electronic properties of halogenated quinoline (B57606) and isoquinoline derivatives. nih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov For instance, in a study of halogenated quinoline derivatives, the compound with a lower energy band gap was found to be more chemically reactive. nih.gov
Molecular Electrostatic Potential (MESP) maps, also generated through DFT calculations, offer a visual representation of the charge distribution on a molecule's surface. nih.gov These maps highlight regions that are susceptible to electrophilic or nucleophilic attack, thereby predicting the regioselectivity of reactions. nih.gov Red regions on an MESP map indicate areas of high negative potential, which are likely to be targeted by electrophiles. nih.gov
Furthermore, DFT can be used to elucidate reaction mechanisms by calculating the energies of proposed intermediates and transition states. This allows for the determination of the most favorable reaction pathway. For example, in the study of methylnitrocatechol formation, quantum calculations predicted the formation ratios of different isomers, which were then compared with experimental observations to support a proposed electrophilic substitution mechanism. nih.gov
Global reactivity parameters, such as electronegativity, chemical potential, chemical hardness, and softness, can also be derived from DFT calculations. rsc.org These parameters provide further insights into the stability and reactivity of molecules. rsc.orgnih.gov For example, a molecule with a higher chemical hardness is generally more stable and less reactive. nih.gov
The following table summarizes some key parameters that can be obtained from DFT calculations and their implications for understanding the reactivity of 4-(chloromethyl)isoquinoline and related compounds.
| Calculated Parameter | Significance | Relevance to 4-(Chloromethyl)isoquinoline |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity; a smaller gap suggests higher reactivity. | Can predict the susceptibility of the C-4 position to substitution and the reactivity of the chloromethyl group. |
| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Can identify the most electron-rich and electron-poor regions of the molecule, guiding predictions of reaction regioselectivity. |
| Transition State Energies | Determines the activation energy of a reaction step. | Helps in elucidating the most probable reaction mechanism by comparing the energy barriers of different pathways. |
| Global Reactivity Descriptors (Hardness, Softness, Electronegativity) | Provide a quantitative measure of a molecule's stability and reactivity. | Can be used to compare the reactivity of 4-(chloromethyl)isoquinoline with other substituted isoquinolines. |
Spectroscopic and Spectrometric Characterization in Mechanistic Studies
Spectroscopic and spectrometric techniques are fundamental to the elucidation of reaction mechanisms and the characterization of intermediates and final products in the chemistry of 4-(chloromethyl)isoquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for determining the precise connectivity of atoms in a molecule. In the context of 4-(chloromethyl)isoquinoline chemistry, NMR is used to confirm the position of the chloromethyl substituent on the isoquinoline ring. The chemical shifts and coupling patterns of the protons and carbons provide unambiguous evidence of the molecular structure. For instance, the formation of a 4-substituted isoquinoline would be confirmed by the disappearance of the signal for the C-4 proton and the appearance of new signals corresponding to the substituent. Detailed 2D NMR experiments can further elucidate complex structures and confirm assignments. nih.gov
X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule. researchgate.netnih.gov For derivatives of 4-(chloromethyl)isoquinoline that can be crystallized, X-ray crystallography can confirm the substitution pattern and provide precise bond lengths and angles. This information is crucial for understanding the steric and electronic effects of the chloromethyl group on the isoquinoline ring system. For example, crystal structure analysis has been used to reveal the planarity or non-planarity of substituted quinoline and isoquinoline systems, which can influence their reactivity. nih.gov
The following table outlines the application of these techniques in the study of 4-(chloromethyl)isoquinoline and its reactions.
| Technique | Information Provided | Application in Mechanistic Studies |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei. | Confirms the position of the chloromethyl group and other substituents; identifies intermediates by observing characteristic signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula of products and intermediates; provides evidence for proposed reaction pathways through fragmentation analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula. | Unambiguously confirms the elemental composition of synthesized compounds. researchgate.netnih.gov |
| X-ray Diffraction | Three-dimensional molecular structure, bond lengths, and angles. | Provides definitive proof of structure for crystalline compounds; reveals steric and electronic effects that influence reactivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Monitors the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands (e.g., C-Cl stretch). nih.gov |
Research Applications Beyond Property Characterization and Clinical Aspects
4-(Chloromethyl)isoquinoline as a Versatile Building Block in Organic Synthesis
The chemical architecture of 4-(chloromethyl)isoquinoline, featuring a reactive chloromethyl group appended to the stable isoquinoline (B145761) core, designates it as a highly versatile building block in synthetic organic chemistry. This combination allows for the strategic introduction of the isoquinoline motif into a wide array of molecular structures.
The isoquinoline framework is a privileged structure in medicinal chemistry, frequently appearing in natural products with significant biological activities. nih.gov The synthesis of diverse molecular scaffolds based on this core is a key strategy in chemical biology for exploring new biological functions and identifying novel therapeutic agents. The reactive chloromethyl group of 4-(chloromethyl)isoquinoline serves as a convenient handle for elaboration, enabling the construction of complex molecules. For instance, it can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives with diverse functionalities. This approach facilitates the exploration of chemical space around the isoquinoline core, which is essential for developing molecular probes to investigate biological pathways.
Recent advances in synthetic methodologies have further expanded the toolkit for creating isoquinoline-based scaffolds. organic-chemistry.orgresearchgate.net While direct use of 4-(chloromethyl)isoquinoline in all these methods is not always documented, its potential as a starting material for generating more complex, substituted isoquinolines is evident. The ability to construct these scaffolds is paramount for research aimed at understanding and modulating biological processes at the molecular level.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The development of effective drugs often relies on the iterative process of designing and synthesizing molecules with modified pharmacophoric features. 4-(Chloromethyl)isoquinoline is an excellent starting point for creating such pharmacophores with readily modifiable sites.
The isoquinoline ring system itself can interact with biological targets through various non-covalent interactions, including π-π stacking and hydrogen bonding. The chloromethyl group at the 4-position provides a specific site for modification without altering the core isoquinoline structure. This allows medicinal chemists to systematically alter the size, shape, and electronic properties of the substituent at this position to probe the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a given target. For example, novel 3-cyanoisoquinoline Kv1.5 antagonists have been developed through structural modifications of an isoquinolinone lead, demonstrating the importance of substitution on the isoquinoline core for achieving desired biological activity. nih.gov
The chloromethyl group is a classic electrophilic handle for linker chemistry and bioconjugation. This functional group can react with nucleophilic moieties on other molecules, such as the thiol group of cysteine or the amino group of lysine (B10760008) in proteins, to form stable covalent bonds. This reactivity makes 4-(chloromethyl)isoquinoline a potentially valuable reagent for creating molecular conjugates.
For instance, it could be used to attach the isoquinoline motif to fluorescent dyes, affinity tags, or solid supports. Such conjugates are instrumental in various biochemical and cell-based assays for target identification, validation, and imaging. The principles of such conjugation strategies are well-established, with various chemoselective methods available for linking molecular fragments. nih.gov Although specific examples detailing the use of 4-(chloromethyl)isoquinoline in bioconjugation are not prevalent in the literature, its chemical properties strongly suggest its suitability for such applications. The development of bifunctional molecules, where the isoquinoline part provides a specific binding affinity and the linker attaches to another functional unit, is a promising area for future research.
Role in the Design and Synthesis of Functional Materials (e.g., Ligands in Metal-Organic Frameworks, Conductive Polymers)
The unique electronic and structural characteristics of the isoquinoline moiety make it an attractive component for the design of advanced functional materials.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic linker. Isoquinoline-containing ligands are of interest for the synthesis of MOFs due to the coordinating ability of the nitrogen atom in the isoquinoline ring.
While the direct incorporation of 4-(chloromethyl)isoquinoline as a primary linker in MOF synthesis might be challenging due to the reactive chloromethyl group, it holds significant potential for the post-synthetic modification (PSM) of MOFs. rsc.orgresearchgate.netrsc.orgnih.gov In this approach, a MOF is first synthesized using a linker containing a functional group that is compatible with the MOF synthesis conditions but can be later modified. For example, a MOF could be constructed with an amino-functionalized isoquinoline linker. The amino group could then be reacted with a molecule containing a chloromethyl group, or a chloromethyl-functionalized linker could be introduced into a pre-existing MOF structure. This strategy allows for the introduction of new functionalities into the MOF without altering its underlying framework. The chloromethyl group, once incorporated, can serve as a reactive site for further chemical transformations, enabling the creation of highly functionalized porous materials for applications in catalysis, gas storage, and sensing.
The synthesis of isoquinoline-based ligands for MOFs is an active area of research, with various synthetic routes being explored to create tailored linkers for specific applications. nih.gov
Structure-Activity Relationship (SAR) Studies: Chemical Design and Rational Modification for Probing Structure-Property Relationships
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, providing critical insights into how the chemical structure of a molecule influences its biological activity or material properties. The systematic modification of a lead compound and the subsequent evaluation of the analogs allow researchers to identify key structural features responsible for the desired effect.
The isoquinoline scaffold has been the subject of numerous SAR studies. researchgate.netnih.gov For example, the substitution pattern on the isoquinoline ring has been shown to be critical for the antitumor activity of certain derivatives. nih.gov Similarly, for 4-substituted quinolines, the nature of the substituent at the 4-position significantly impacts their antimalarial activity. pharmacy180.com
4-(Chloromethyl)isoquinoline serves as an ideal platform for conducting SAR studies. The reactive chloromethyl group allows for the introduction of a wide variety of substituents at the 4-position through nucleophilic substitution reactions. This enables the creation of a library of compounds with systematic variations in this part of the molecule. By comparing the biological activity or material properties of these analogs, researchers can deduce the importance of steric bulk, electronics, and hydrogen bonding potential of the substituent at the 4-position. This rational approach to chemical design accelerates the discovery of compounds with optimized properties.
Table of Research Applications of 4-(Chloromethyl)isoquinoline and Related Scaffolds
| Application Area | Specific Use | Key Feature of 4-(Chloromethyl)isoquinoline | Illustrative Examples of Related Research |
|---|---|---|---|
| Organic Synthesis | Synthesis of complex molecular scaffolds | Versatile building block with a reactive handle | Synthesis of diverse isoquinoline and quinoline (B57606) derivatives. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com |
| Development of pharmacophores | Provides a modifiable site on a privileged scaffold | SAR studies of substituted isoquinolines and quinolines. nih.govnih.govpharmacy180.comnih.gov | |
| Linker chemistry and bioconjugation | Electrophilic group for covalent bond formation | Chemoselective bioconjugation strategies. nih.gov | |
| Functional Materials | Ligands for Metal-Organic Frameworks (MOFs) | Potential for post-synthetic modification | Post-synthetic modification of MOFs. rsc.orgresearchgate.netrsc.orgnih.gov |
| SAR Studies | Probing structure-property relationships | Facile introduction of diverse substituents | SAR of antitumor and antimalarial isoquinoline/quinoline analogs. nih.govpharmacy180.com |
Q & A
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)isoquinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chloromethylation of isoquinoline derivatives. For example, nucleophilic substitution of a hydroxyl or methyl group using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield due to competing side reactions like over-chlorination or decomposition. Characterization via -NMR and GC-MS is critical to confirm product purity .
Q. How should researchers characterize 4-(chloromethyl)isoquinoline to confirm structural identity and purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- -NMR : Check for characteristic peaks (e.g., CH₂Cl protons at ~4.5 ppm).
- HPLC : Assess purity (>95% recommended for reproducibility).
- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values.
Cross-referencing with literature data (e.g., CAS 1532-91-8 ) ensures accuracy.
Q. What are the key stability considerations for storing 4-(chloromethyl)isoquinoline?
Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the chloromethyl group. Monitor degradation via periodic NMR or LC-MS, as moisture or light exposure can lead to decomposition into isoquinoline alcohols or oxides .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity trends of 4-(chloromethyl)isoquinoline in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and charge distribution. For instance:
Q. What experimental strategies resolve contradictions in reported spectral data for 4-(chloromethyl)isoquinoline derivatives?
Methodological Answer:
- Cross-validate data : Compare -NMR and DEPT spectra with analogous compounds (e.g., 4-iodo-8-hydroxyquinoline ).
- Reproduce syntheses : Follow documented protocols exactly, noting deviations (e.g., solvent grade, catalyst batch).
- Collaborate with analytical facilities : Use high-resolution mass spectrometry (HRMS) to resolve ambiguous molecular ion peaks .
Q. How can researchers design kinetic studies to elucidate the degradation mechanisms of 4-(chloromethyl)isoquinoline in aqueous media?
Methodological Answer:
- Variable pH experiments : Monitor hydrolysis rates via HPLC at pH 3–10.
- Isotopic labeling : Use to trace proton exchange in -NMR.
- Activation energy calculation : Perform Arrhenius analysis by varying temperatures (25–70°C).
Publish raw data and error margins to facilitate meta-analyses .
Q. What methodologies optimize the regioselectivity of 4-(chloromethyl)isoquinoline in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Ligand screening : Test phosphine (e.g., PPh₃) vs. N-heterocyclic carbene ligands.
- Solvent effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- In-situ monitoring : Use -NMR for fluorine-tagged substrates.
Statistical tools like Design of Experiments (DoE) can identify optimal conditions .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in 4-(chloromethyl)isoquinoline synthesis?
Methodological Answer:
- Quality control protocols : Implement strict thresholds for impurity profiles (e.g., ≤2% by HPLC).
- Detailed documentation : Record reagent lot numbers, purification steps, and environmental conditions (humidity, temperature).
- Collaborative validation : Share samples with independent labs for reproducibility testing .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving 4-(chloromethyl)isoquinoline derivatives?
Methodological Answer:
- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
- Error propagation analysis : Account for uncertainties in compound concentration and assay variability.
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., OECD guidelines) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling 4-(chloromethyl)isoquinoline in vitro and in vivo studies?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal.
- Animal studies : Adhere to institutional IACUC guidelines for dosing and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
